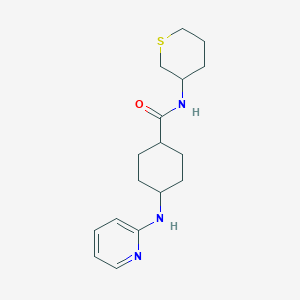![molecular formula C15H19N3O4S B7353974 methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353974.png)
methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate, also known as MDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate activates the NLRP3 inflammasome by binding to the nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) family member NLRP3. This binding leads to the recruitment of the adaptor protein ASC and the formation of the inflammasome complex. The inflammasome complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. The active forms of IL-1β and IL-18 then induce the production of pro-inflammatory cytokines, which help in combating infections and tissue damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound induces the production of pro-inflammatory cytokines, including IL-1β and IL-18, which help in combating infections and tissue damage. This compound has also been found to induce the production of reactive oxygen species (ROS), which play a crucial role in the innate immune response to pathogens and tissue damage. ROS production by this compound leads to the activation of the NLRP3 inflammasome, which in turn leads to the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate has several advantages in lab experiments. It can be used to induce the production of pro-inflammatory cytokines, including IL-1β and IL-18, which help in studying the innate immune response to pathogens and tissue damage. This compound can also be used to study the role of the NLRP3 inflammasome in the innate immune response. However, this compound has some limitations in lab experiments. It is relatively expensive, and its stability is limited, which can affect its reproducibility in experiments.
Zukünftige Richtungen
For research on methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate include studying its potential therapeutic applications in the treatment of inflammatory diseases, the regulation of the gut microbiota, and the molecular mechanisms underlying its activation of the NLRP3 inflammasome.
Synthesemethoden
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-imidazole-5-amine to form the intermediate 3,4-dimethylphenylsulfonamide. The intermediate is then reacted with (2R)-2-amino-3-(benzyloxy)propanoic acid methyl ester to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of inflammatory diseases. This compound has been found to activate the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, which plays a crucial role in the innate immune response to pathogens and tissue damage. Activation of the NLRP3 inflammasome by this compound leads to the production of pro-inflammatory cytokines, which help in combating infections and tissue damage.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-10-4-5-13(6-11(10)2)23(20,21)18-14(15(19)22-3)7-12-8-16-9-17-12/h4-6,8-9,14,18H,7H2,1-3H3,(H,16,17)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCZJUCYBAJOZ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@H](CC2=CN=CN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,7S)-7-(difluoromethyl)-N-(4-methoxybutyl)-N,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353892.png)

![(5S,7S)-N-[2-[cyclopropyl(methyl)amino]propyl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353909.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(1R,2S)-2-phenylcyclopropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353911.png)
![tert-butyl 2-[[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]acetate](/img/structure/B7353917.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B7353937.png)
![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353966.png)
![(2S,6R)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353967.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-sulfonamide](/img/structure/B7353981.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)